![molecular formula C30H29N5O5S B2794908 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide CAS No. 422286-94-0](/img/structure/B2794908.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinazolinone core, a pyridopyrimidine moiety, and a dimethoxyphenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the pyridopyrimidine moiety and the dimethoxyphenyl group. Key steps include:
Formation of the Quinazolinone Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridopyrimidine Moiety: This step involves the reaction of the quinazolinone intermediate with a pyridopyrimidine derivative, often using coupling reagents such as EDCI or DCC.
Attachment of the Dimethoxyphenyl Group: The final step includes the alkylation or acylation of the intermediate with a dimethoxyphenyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in its structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities:
- Anticancer Activity : Compounds containing pyrido[1,2-a]pyrimidine derivatives have shown promise as inhibitors of specific cancer cell lines. For instance, they may target the EPH receptor family, which is implicated in tumor progression and metastasis .
- Antimicrobial Properties : The presence of sulfur and nitrogen heterocycles in the structure suggests potential antimicrobial activity against both bacterial and fungal strains .
- Enzyme Inhibition : Some derivatives have been reported to inhibit dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis, making them candidates for further development as anti-proliferative agents .
Applications in Drug Development
The compound's unique structure positions it well for exploration in drug development:
- Lead Compound for Anticancer Drugs : Given its ability to inhibit cancer cell growth, it can serve as a lead compound for developing new anticancer therapies.
- Antimicrobial Agents : Its potential effectiveness against various pathogens makes it suitable for further studies aimed at developing new antibiotics or antifungal agents.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of similar compounds:
作用機序
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression.
類似化合物との比較
Similar Compounds
Cetylpyridinium Chloride: A compound with antimicrobial properties.
Domiphen Bromide: Known for its use as a disinfectant and antiseptic.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide stands out due to its complex structure, which allows for multiple points of interaction with biological targets
生物活性
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C19H24N4O3S, with a molecular weight of approximately 396.48 g/mol. The structure features a combination of pyrido[1,2-a]pyrimidine and quinazoline moieties, which are known for their diverse biological activities.
Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes involved in cellular processes. Notably, the pyrido[1,2-a]pyrimidine moiety is associated with inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism critical for DNA synthesis and repair. This inhibition can lead to cytotoxic effects in rapidly dividing cells, such as cancer cells .
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds related to the target molecule. For instance, derivatives of pyrido[1,2-a]pyrimidines have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of folate metabolism and subsequent interference with nucleotide synthesis .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Inhibitors that target cyclooxygenase (COX) enzymes are known to reduce the production of pro-inflammatory mediators like prostaglandins. Preliminary data suggest that similar structural compounds can inhibit COX enzymes effectively .
Study 1: DHFR Inhibition
A study examining the structure-activity relationship (SAR) of pyrido[1,2-a]pyrimidines reported that certain derivatives exhibited potent inhibition of DHFR with IC50 values ranging from 0.19 to >10 µM. This suggests that modifications to the structure can significantly enhance biological activity .
Study 2: Cellular Proliferation Assays
In a cellular assay involving human cancer cell lines, a related compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The study concluded that the compound's ability to inhibit DHFR was a critical factor in its anticancer efficacy .
Data Table: Biological Activities and IC50 Values
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O5S/c1-39-24-11-10-20(17-25(24)40-2)12-14-31-27(36)13-16-35-29(38)22-7-3-4-8-23(22)33-30(35)41-19-21-18-28(37)34-15-6-5-9-26(34)32-21/h3-11,15,17-18H,12-14,16,19H2,1-2H3,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBVNBWAQNWOHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=CC=CC5=N4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。